molecular formula C13H18N2O4 B4879179 N-(2,4-dimethoxyphenyl)-N'-isopropylethanediamide

N-(2,4-dimethoxyphenyl)-N'-isopropylethanediamide

Cat. No. B4879179
M. Wt: 266.29 g/mol
InChI Key: RKPAASRUGGJETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-isopropylethanediamide, commonly known as ACR16, is a chemical compound that has been studied for its potential pharmaceutical applications. ACR16 is a selective dopamine D2 and serotonin 5-HT2A receptor antagonist, which means it blocks the activity of these receptors in the brain.

Mechanism of Action

ACR16 acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors in the brain. By blocking the activity of these receptors, ACR16 reduces the release of dopamine and serotonin, which are neurotransmitters that play a role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
ACR16 has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. ACR16 also reduces psychotic symptoms in animal models of schizophrenia. Additionally, ACR16 has been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

ACR16 has several advantages for use in lab experiments. It is a selective dopamine D2 and serotonin 5-HT2A receptor antagonist, which means it has a specific target in the brain. ACR16 also has a relatively low toxicity profile, which makes it safe for use in animal models. However, ACR16 has a short half-life, which means it needs to be administered frequently in animal models.

Future Directions

There are several future directions for research on ACR16. One potential direction is to study the effects of ACR16 on other neurotransmitter systems in the brain. Another potential direction is to investigate the potential use of ACR16 in the treatment of other psychiatric and neurological disorders, such as depression and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration schedule for ACR16 in animal models.

Scientific Research Applications

ACR16 has been studied for its potential use in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and Alzheimer's disease. ACR16 has been shown to improve cognitive function and reduce psychotic symptoms in animal models of these disorders.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-8(2)14-12(16)13(17)15-10-6-5-9(18-3)7-11(10)19-4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPAASRUGGJETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N'-(propan-2-yl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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